Methyl 3-(6-bromonaphthalen-2-YL)propiolate
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Overview
Description
Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a chemical compound with the molecular formula C14H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromonaphthalen-2-YL)propiolate typically involves the bromination of naphthalene followed by esterification. One common method includes the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then subjected to a coupling reaction with propiolic acid in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromonaphthalen-2-YL)propiolate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Methyl 3-(6-bromonaphthalen-2-YL)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromonaphthalen-2-YL)propiolate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and alter metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-chloronaphthalen-2-YL)propiolate
- Methyl 3-(6-fluoronaphthalen-2-YL)propiolate
- Methyl 3-(6-iodonaphthalen-2-YL)propiolate
Uniqueness
Methyl 3-(6-bromonaphthalen-2-YL)propiolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Biological Activity
Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, particularly in cancer research, and compares it with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C15H11BrO and a molecular weight of approximately 289.13 g/mol. Its structure includes a naphthalene ring substituted at the 6-position with a bromine atom and an ester functional group derived from propiolic acid. This combination of aromatic and aliphatic components contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable biological activities, especially in the context of cancer treatment. The following sections provide detailed insights into its biological interactions and potential therapeutic applications.
Enzyme Inhibition Studies
This compound has been studied for its binding affinity to specific enzymes involved in tumor metabolism. Notably, it has shown potential as an inhibitor of malate dehydrogenases (MDH1 and MDH2), which play critical roles in cancer cell survival and proliferation. Structural modifications to the naphthalene moiety have been found to significantly influence its inhibitory potency against these enzymes, suggesting that fine-tuning the chemical structure can enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with similar compounds reveals varying degrees of biological activity. The table below summarizes key characteristics of related compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 3-(4-bromophenyl)propiolate | C11H9BrO | Substituted phenyl group |
Methyl (3R)-3-amino-3-(6-bromonaphthalen-2-YL)propanoate | C15H14BrN O | Contains an amino group |
Methyl 3-(5-bromo-1-naphthyl)propiolate | C15H11BrO | Bromine at a different position on naphthalene |
This table highlights how structural variations can lead to different interaction profiles and biological activities, emphasizing the uniqueness of this compound due to its specific substitution pattern.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound in various disease models. For instance:
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic bacteria without adversely affecting beneficial microbiota.
Properties
Molecular Formula |
C14H9BrO2 |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C14H9BrO2/c1-17-14(16)7-3-10-2-4-12-9-13(15)6-5-11(12)8-10/h2,4-6,8-9H,1H3 |
InChI Key |
ZGQWYLAHCGGJMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
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